3-(4-Fluorophenoxy)aniline

Description

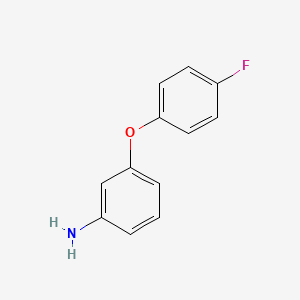

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRXIFAPYVVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634590 | |

| Record name | 3-(4-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-94-7 | |

| Record name | 3-(4-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Research and Development

Abstract: 4-(4-Fluorophenoxy)aniline, identified by the CAS number 36160-82-4, is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of a fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of target compounds. This guide provides a comprehensive technical overview of 4-(4-Fluorophenoxy)aniline, encompassing its chemical and physical properties, established synthetic methodologies, safety considerations, and its versatile applications as a key intermediate in the development of novel chemical entities.

Introduction: The Significance of Fluorinated Intermediates

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. As such, fluorinated building blocks, such as 4-(4-Fluorophenoxy)aniline, are indispensable tools for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and advanced materials. 4-(4-Fluorophenoxy)aniline, in particular, offers a versatile scaffold for the construction of more complex molecular architectures, making it a compound of significant interest in drug discovery and development.[1]

Physicochemical Properties of 4-(4-Fluorophenoxy)aniline

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of 4-(4-Fluorophenoxy)aniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36160-82-4 | [1] |

| Molecular Formula | C₁₂H₁₀FNO | [1] |

| Molecular Weight | 203.22 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 58-64 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

These properties indicate that 4-(4-Fluorophenoxy)aniline is a stable, solid compound at room temperature, which simplifies its handling and storage in a laboratory setting. Its defined melting point range and high purity, as determined by HPLC, are critical quality attributes for its use in exacting synthetic applications.

Synthesis of 4-(4-Fluorophenoxy)aniline: A Mechanistic Perspective

The synthesis of diaryl ethers, such as 4-(4-Fluorophenoxy)aniline, can be approached through several established methodologies. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) reaction, where an amine-containing phenoxide displaces a leaving group from a fluorinated aromatic ring. A representative synthetic workflow is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the ether linkage in 4-(4-Fluorophenoxy)aniline suggests two primary precursor fragments: a p-aminophenol derivative and a 1,4-difluorobenzene or a related activated fluorinated benzene derivative.

Caption: Retrosynthetic analysis of 4-(4-Fluorophenoxy)aniline.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust method for the formation of diaryl ethers.

Step 1: Deprotonation of p-Aminophenol In a suitable reaction vessel, p-aminophenol is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base, typically a metal hydride like sodium hydride (NaH) or a carbonate like potassium carbonate (K₂CO₃), is added portion-wise at room temperature to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide in situ. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.

Step 2: Copper-Catalyzed Coupling To the solution of the in situ generated phenoxide, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added, followed by the addition of 1,4-difluorobenzene. The reaction mixture is then heated to an elevated temperature (typically 120-160 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The copper catalyst facilitates the coupling by coordinating to both the phenoxide and the aryl halide, thereby lowering the activation energy of the substitution reaction.

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove any remaining inorganic salts, and dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-(4-Fluorophenoxy)aniline.

Caption: Experimental workflow for the synthesis of 4-(4-Fluorophenoxy)aniline.

Applications in Drug Discovery and Development

The structural motif of 4-(4-Fluorophenoxy)aniline is present in a variety of biologically active molecules, highlighting its importance as a key intermediate. Its utility spans across different therapeutic areas, including oncology and inflammatory diseases. The presence of the aniline functional group provides a convenient handle for further chemical modifications, such as amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions to build more complex molecular scaffolds.

The fluorophenoxy moiety can enhance the binding affinity of a drug candidate to its target protein through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule. Researchers leverage 4-(4-Fluorophenoxy)aniline in the synthesis of novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Fluorophenoxy)aniline. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

4-(4-Fluorophenoxy)aniline is a valuable and versatile fluorinated building block with significant applications in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable intermediate for the construction of complex molecular architectures. The strategic incorporation of the 4-fluorophenoxy moiety can impart desirable properties to target molecules, underscoring the continued importance of this compound in advancing chemical research and development.

References

-

Chem-Impex International. 4-(4-Fluorophenoxy)aniline.[Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)aniline, a diaryl ether of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and potential applications, with a focus on the causal reasoning behind key experimental choices.

Core Molecular Characteristics

This compound is a fluorinated aromatic amine. The structure incorporates three key functional motifs: a central aniline ring, an ether linkage, and a terminal fluorinated phenyl ring. This combination imparts a unique set of electronic and steric properties, making it a valuable building block for creating complex molecular architectures. The fluorine atom, in particular, is a strategic addition often used in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1]

The aniline nitrogen provides a nucleophilic center and a hydrogen bond donor, critical for interactions with biological targets like enzyme active sites.[2] The diaryl ether linkage introduces a degree of conformational flexibility while maintaining a rigid backbone.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-(4-Fluorophenoxy)aniline[3] | 4-(3-Fluorophenoxy)aniline[4] |

| CAS Number | 68672-46-8 | 36160-82-4 | 307308-62-9 |

| Molecular Formula | C₁₂H₁₀FNO | C₁₂H₁₀FNO | C₁₂H₁₀FNO |

| Molecular Weight | 203.22 g/mol | 203.22 g/mol | 203.21 g/mol |

| Appearance | Not specified (Typically off-white to brown solid) | White amorphous powder | Not specified |

| Melting Point | Not specified | 58-64 °C | Not specified |

| Predicted XlogP | ~3.0 | Not specified | 3.0 |

Note: Experimental data for this compound is not widely published. Properties are predicted based on its structure and data from known isomers.

Strategic Synthesis Pathways

The synthesis of this compound primarily involves the formation of the diaryl ether bond. The two most prominent and industrially relevant methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5] For the synthesis of this compound, this would involve the reaction of a 3-substituted aniline derivative with a 4-fluorophenol derivative.

Retrosynthetic Logic: The key disconnection is the C-O ether bond, leading to two potential precursor pairs:

-

Route A: 3-Iodoaniline + 4-Fluorophenol

-

Route B: 3-Aminophenol + 1-Fluoro-4-iodobenzene

Route A is often preferred in a laboratory setting. The rationale is that the C-I bond is more reactive towards copper-catalyzed coupling than a C-F bond, and phenols are generally excellent nucleophiles in this reaction.

Caption: Workflow for Ullmann Condensation Synthesis.

Self-Validating Experimental Protocol (Hypothetical): Ullmann Synthesis

This protocol is a representative, field-proven methodology for diaryl ether synthesis.

-

Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq.), 4-fluorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: Using a slight excess of the phenol component ensures the complete consumption of the more expensive aryl iodide. K₂CO₃ is a cost-effective base sufficient to deprotonate the phenol, forming the active phenoxide nucleophile. The system must be inert as oxygen can oxidize the Cu(I) catalyst.

-

-

Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq.) and 1,10-phenanthroline (0.2 eq.).

-

Causality: CuI is the precatalyst. The phenanthroline ligand stabilizes the copper center, increases its solubility, and accelerates the catalytic cycle, allowing for lower reaction temperatures than traditional Ullmann conditions.[5]

-

-

Reaction Execution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a slurry. Place the flask in a preheated oil bath at 140 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature is necessary to overcome the activation energy of the C-O bond formation.[5]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodoaniline starting material is consumed.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Separate the organic layer. Wash sequentially with 1M NaOH (to remove excess phenol), water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis via Nitro-Group Reduction

An alternative and common industrial strategy involves forming the diaryl ether bond first, followed by the generation of the aniline functionality.

Retrosynthetic Logic: This approach disconnects the C-N bond first (via functional group interconversion from a nitro group), then the C-O ether bond.

-

Precursors: 3-Fluoro-1-nitrobenzene + 4-Fluorophenol, followed by reduction.

Caption: Two-step synthesis via nitro-group reduction.

This method leverages a Nucleophilic Aromatic Substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the ring towards attack by the 4-fluorophenoxide. The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation, often accomplished with reagents like tin(II) chloride in acid or catalytic hydrogenation.[6]

Spectroscopic Characterization Profile

Disclaimer: Experimentally-derived spectra for this compound (CAS 68672-46-8) are not widely available in peer-reviewed literature. The following analysis is predictive, based on established spectroscopic principles and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | ~7.0-7.3 ppm (m): Protons on the 4-fluorophenoxy ring. ~6.3-6.8 ppm (m): Protons on the aniline ring. ~3.7 ppm (br s): Amine (-NH₂) protons; chemical shift is solvent-dependent and peak may be broad. |

| ¹³C NMR | ~157-160 ppm (d, ¹JCF): C-F carbon on the fluorophenoxy ring. ~148-150 ppm: C-NH₂ carbon. ~155-158 ppm: C-O carbon on the aniline ring. ~110-135 ppm: Remaining aromatic carbons. Resonances for carbons near fluorine will show coupling (C-F coupling).[7] |

| IR Spectroscopy | 3350-3450 cm⁻¹: Two sharp bands (N-H asymmetric & symmetric stretch) characteristic of a primary aniline.[8] ~1250 cm⁻¹: Strong C-O-C asymmetric stretch for aryl ethers.[9] ~1220 cm⁻¹: C-F stretch. 1600-1620 cm⁻¹: N-H bending vibration. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 203. Key Fragments: Loss of CO (m/z = 175), loss of fluorophenoxy radical (m/z = 92), formation of fluorophenoxy cation (m/z = 111). |

Reactivity and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the aniline functional group.

-

Nucleophilicity: The amino group is nucleophilic and will react with a wide range of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. This reactivity is the cornerstone of its utility as a building block.

-

Basicity: The aniline is a weak base (predicted pKa of the conjugate acid is ~3-4). The electron-withdrawing effect of the phenoxy group reduces the basicity compared to unsubstituted aniline.

-

Diazotization: The primary amine can undergo diazotization with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring.

Safety and Handling

As with most aniline derivatives, this compound should be handled with care, assuming it possesses significant toxicity.

-

Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10] Anilines are known to cause methemoglobinemia, which impairs the blood's ability to carry oxygen. It is also expected to be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Anilines are often sensitive to light and air, which can cause discoloration and degradation over time.[4]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors .

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding site of the enzyme. The aniline portion of this compound is an effective "hinge-binder," capable of forming one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site.[3][12]

The 4-fluorophenoxy portion of the molecule typically extends into a more solvent-exposed region or a nearby hydrophobic pocket. This part of the molecule serves as a versatile platform for further chemical modification to enhance potency, tune selectivity against different kinases, and optimize pharmacokinetic (ADME) properties.

Caption: Interaction model of the scaffold in a kinase active site.

While specific drugs containing the exact this compound moiety are not prominent, numerous approved and investigational drugs, such as Lapatinib and Gefitinib, utilize structurally similar anilino-quinazoline or anilino-pyrimidine cores where the aniline fragment is critical for activity.[13] The principles derived from these drugs are directly applicable to new chemical entities developed from this compound.

References

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(3-Chloro-4-fluoro-phenoxy)-5-nitro-aniline. John Wiley & Sons, Inc. Retrieved January 11, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]

-

Zhou, Y., & Wipf, P. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(14), 5245–5277. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved January 11, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(3-Fluorophenoxy)aniline | C12H10FNO | CID 15453825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. 2-(4-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)aniline: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive scientific overview of 3-(4-Fluorophenoxy)aniline, a diaryl ether of significant interest in the field of drug discovery and development. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this guide synthesizes established principles of organic chemistry, predictive modeling, and extensive data from structurally analogous compounds to present a robust profile. We will delve into the nuanced aspects of its molecular structure, predict its physicochemical and spectroscopic characteristics, propose a validated synthetic methodology, and explore its potential as a versatile building block for novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and professionals in pharmaceutical development, enabling a deeper understanding and informed application of this valuable molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Phenoxyanilines

The phenoxyaniline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of a fluorine atom, as seen in this compound, offers a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small van der Waals radius can significantly influence:

-

Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Altering the electronic nature of the molecule to enhance interactions with biological targets.

-

Lipophilicity: Increasing the molecule's ability to cross cellular membranes, which can improve bioavailability.

The specific isomeric arrangement of this compound, with the amino group in the meta-position and the fluorine atom on the para-position of the respective aromatic rings, presents a unique three-dimensional geometry and electronic distribution for exploration in drug design.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by two phenyl rings linked by an ether oxygen. One ring is substituted with an amino group at the meta-position, while the other bears a fluorine atom at the para-position.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₀FNO | Defines the elemental composition. |

| Molecular Weight | 203.22 g/mol | Influences diffusion and transport properties.[2] |

| XLogP3 | ~2.5 - 3.0 | A measure of lipophilicity, impacting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (from -O- and -F) | Potential for interaction with biological targets. |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | Correlates with drug transport properties. |

Proposed Synthesis and Purification

The synthesis of this compound can be achieved through a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diaryl ether synthesis. The proposed synthetic pathway involves the coupling of 3-aminophenol with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenoxy)aniline

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-aminophenol.

-

Reaction Conditions: Heat the reaction mixture to 130-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: The crude 3-(4-nitrophenoxy)aniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 3-(4-nitrophenoxy)aniline (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd-C, ~5-10 mol%).

-

Reduction: Fit the flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following are predicted spectral data based on the analysis of analogous compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.00 | m | 4H | Aromatic protons on the fluorophenoxy ring |

| ~6.80 - 6.40 | m | 4H | Aromatic protons on the aminophenoxy ring |

| ~3.70 | br s | 2H | -NH₂ protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | C-F |

| ~158 - 150 | C-O (aminophenoxy ring) |

| ~150 - 145 | C-O (fluorophenoxy ring) |

| ~130 - 110 | Aromatic CH |

| ~120 - 105 | Aromatic C-N |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretching of the primary amine |

| 1620 - 1580 | Strong | N-H bending and aromatic C=C stretching |

| 1250 - 1200 | Strong | Aryl-O-Ar asymmetric stretching |

| 1100 - 1000 | Strong | C-F stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

| m/z | Predicted Assignment |

| 203 | [M]⁺ (Molecular Ion) |

| 184 | [M-NH₃]⁺ |

| 108 | [C₆H₅FO]⁺ |

| 92 | [C₆H₆N]⁺ |

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block with significant potential in several areas of research and development.

Workflow for Novel Drug Candidate Development

Caption: A generalized workflow for the development of novel drug candidates.

-

Kinase Inhibitors: The diaryl ether motif is a common feature in many kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various side chains to target the ATP-binding site of kinases.

-

Anticancer Agents: Many phenoxyaniline derivatives have demonstrated potent anticancer activity.[2] The unique electronic and steric properties of this compound make it an attractive candidate for the development of novel chemotherapeutics.

-

Agrochemicals: The structural features of this molecule are also relevant to the design of new pesticides and herbicides.

-

Materials Science: The amino functionality allows for its incorporation into polymers, potentially imparting enhanced thermal stability and other desirable properties.

Conclusion

This compound represents a strategically important molecular scaffold with considerable potential for the development of novel therapeutic agents and advanced materials. While specific experimental data for this isomer is limited, this guide has provided a comprehensive theoretical framework for its molecular structure, physicochemical properties, and synthesis. The proposed synthetic protocol is robust and based on well-established chemical transformations. The predicted spectroscopic data will serve as a valuable reference for the characterization of this compound. It is our hope that this in-depth technical guide will stimulate further research and unlock the full potential of this compound in various scientific disciplines.

References

-

PubChem. 3-Fluoro-5-(4-fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(4-fluorophenoxy)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The document delves into the two primary and most effective methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination. A detailed analysis of the reaction mechanisms, experimental parameters, and comparative evaluation of these routes is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of this compound

This compound is a substituted diaryl ether amine, a structural motif frequently encountered in medicinal chemistry and materials science. The presence of the fluoro-substituted phenoxy group and the aniline moiety imparts unique electronic and conformational properties to the molecule, making it a versatile building block for the synthesis of a wide range of target compounds. Its derivatives have shown promise in various therapeutic areas, and its structural features are often exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide will focus on the practical synthesis of this important intermediate, providing a detailed exploration of the most reliable and scalable chemical transformations.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the diaryl ether linkage. Two powerful cross-coupling reactions have emerged as the methods of choice for this transformation: the classical Ullmann condensation and the more modern Buchwald-Hartwig amination.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based (CuI, Cu₂O, Cu powder) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often not required, but can be beneficial (e.g., phenanthroline, L-proline) | Essential (e.g., BINAP, XPhos, dppf) |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO, NMP) | Anhydrous, inert solvents (e.g., Toluene, Dioxane) |

| Temperature | Typically high (100-200 °C) | Generally milder (rt to 120 °C) |

| Substrate Scope | Can be limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |

| Reaction Times | Often long (12-48 hours) | Can be significantly shorter (2-24 hours) |

Pathway I: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[1] In the context of synthesizing this compound, this typically involves the coupling of 3-aminophenol with a 4-fluoro-substituted aryl halide.

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The key steps are believed to involve:

-

Formation of a Copper(I) Phenoxide: The starting phenol reacts with a copper(I) salt in the presence of a base to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The desired diaryl ether is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

Sources

Spectroscopic Signature of 3-(4-Fluorophenoxy)aniline: A Technical Guide

Introduction

3-(4-Fluorophenoxy)aniline is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. As with any synthetic compound intended for high-value applications, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's electronic and vibrational states.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and predictive models based on empirical data from analogous structures. We will dissect the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust framework for analysis.

Molecular Identity and Properties

A precise understanding of the molecule's composition is the first step in any spectroscopic analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO | Calculated |

| Molecular Weight | 203.21 g/mol | Calculated |

| Exact Mass | 203.07464 Da | Calculated |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary technique for determining the proton framework of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and minimal spectral overlap.[1]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Predictive Analysis of the ¹H NMR Spectrum

Since direct experimental data is unavailable, we can construct a highly accurate predicted spectrum. This is achieved by starting with the known spectrum of the parent compound, 3-phenoxyaniline [2], and applying established additive substituent chemical shift (SCS) effects for the fluorine atom on the second aromatic ring.[3][4]

Reference Spectrum: 3-Phenoxyaniline The proton signals for 3-phenoxyaniline establish the baseline chemical shifts for the core structure.

Caption: Proton numbering scheme for this compound.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale for Prediction |

| NH₂ | ~3.7 | broad singlet | - | 2H | Typical for primary aromatic amines; position is concentration-dependent. |

| H-5 | ~7.25 | triplet | J ≈ 8.0 Hz | 1H | The triplet for the H-5 proton on the aniline ring is largely unaffected by the remote fluorine. |

| H-2', H-6' | ~7.05 | multiplet (dd) | J(H,H) ≈ 9.0 Hz, J(H,F) ≈ 4.5 Hz | 2H | Protons ortho to the ether linkage on the fluoro-ring. They are coupled to adjacent protons and the fluorine atom. |

| H-3', H-5' | ~7.00 | multiplet (t) | J(H,H) ≈ J(H,F) ≈ 9.0 Hz | 2H | Protons meta to the ether linkage on the fluoro-ring. They appear as a triplet-like multiplet due to coupling with both adjacent protons and the para fluorine. |

| H-2 | ~6.55 | triplet (t) | J ≈ 2.2 Hz | 1H | Shielded proton ortho to the ether linkage and meta to the amine. |

| H-4 | ~6.45 | doublet of doublets (dd) | J ≈ 8.0, 2.2 Hz | 1H | Shielded proton ortho to the amine and meta to the ether linkage. |

| H-6 | ~6.35 | doublet of doublets (dd) | J ≈ 8.0, 2.2 Hz | 1H | Shielded proton para to the amine and meta to the ether linkage. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling constants, which are invaluable for assignment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-30 mg) may be required to reduce acquisition time.

-

Instrumentation: Acquire on a ¹H-decoupled pulse program on a 100 MHz or higher spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Predictive Analysis of the ¹³C NMR Spectrum

The analysis follows the same logic as for ¹H NMR: start with the parent 3-phenoxyaniline [2] and apply fluorine's known substituent effects. Fluorine is strongly electronegative (inductive withdrawal) but also a π-donor through resonance, leading to complex effects on the attached ring.[3] Crucially, we expect to see splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J) | Rationale for Prediction |

| C-4' | ~159.5 | doublet | ¹J(C,F) ≈ 245 Hz | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is shifted downfield. |

| C-3 | ~159.0 | singlet | - | Quaternary carbon attached to the strongly electron-donating amine group. |

| C-6 | ~149.5 | singlet | - | Quaternary carbon attached to the ether oxygen. |

| C-1' | ~152.0 | doublet | ⁴J(C,F) ≈ 2 Hz | Quaternary carbon attached to the ether oxygen on the fluoro-ring; shows small four-bond coupling. |

| C-5 | ~130.5 | singlet | - | Carbon on the aniline ring, largely unaffected by the remote fluorine. |

| C-2', C-6' | ~121.5 | doublet | ²J(C,F) ≈ 23 Hz | Carbons ortho to fluorine experience significant two-bond coupling. |

| C-3', C-5' | ~116.5 | doublet | ³J(C,F) ≈ 8 Hz | Carbons meta to fluorine experience moderate three-bond coupling. |

| C-2 | ~109.0 | singlet | - | Shielded carbon on the aniline ring. |

| C-4 | ~107.5 | singlet | - | Shielded carbon on the aniline ring. |

| C-1 | ~103.0 | singlet | - | Shielded carbon on the aniline ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

Analysis of the Mass Spectrum

Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent due to the stability of the aromatic systems.

-

Calculated Exact Mass: 203.0746 Da

-

Expected M⁺•: m/z = 203

-

Expected M+1 Peak: An M+1 peak with an intensity of ~13.3% relative to the M⁺• peak is expected due to the natural abundance of ¹³C.

Key Fragmentation Pathways: The fragmentation of diaryl ethers is well-characterized.[5] The primary cleavage occurs at the C-O ether bonds, followed by rearrangements and losses of small neutral molecules.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table of Predicted Key Fragments:

| m/z | Predicted Ion Structure | Fragmentation Origin |

| 203 | [C₁₂H₁₀FNO]⁺• | Molecular Ion (M⁺•) |

| 202 | [C₁₂H₉FNO]⁺ | Loss of a hydrogen radical (-H•) |

| 175 | [C₁₁H₉FN]⁺• | Loss of carbon monoxide (-CO) from the [M-H]⁺ ion, characteristic of diaryl ethers. |

| 111 | [C₆H₄FO]⁺ | Cleavage of the ether bond, forming the fluorophenoxy cation. |

| 93 | [C₆H₅NH₂]⁺• | Cleavage of the ether bond with hydrogen transfer, forming the aniline radical cation. |

| 77 | [C₆H₅]⁺ | Loss of the amino radical from the aniline fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Apply a small drop of the neat liquid or a few milligrams of the solid sample directly onto the ATR crystal.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

Analysis of Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine, the aromatic rings, the diaryl ether linkage, and the carbon-fluorine bond.[6][7][8]

Table of Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Aromatic Rings |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |

| 1600 & 1500 | Strong to Medium | C=C In-ring Stretch | Aromatic Rings |

| 1270 - 1200 | Strong | Aryl C-O Asymmetric Stretch | Diaryl Ether |

| 1250 - 1180 | Strong | C-F Stretch | Aryl Fluoride |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Rings |

The presence of two distinct, sharp peaks in the 3350-3450 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group.[9] The strong absorption around 1250 cm⁻¹ from both the C-O and C-F stretching vibrations will likely result in a complex, intense band system in the fingerprint region.

Conclusion

This guide outlines the comprehensive spectroscopic signature expected for this compound. By combining predictive methods with foundational spectroscopic principles, a detailed and reliable analytical framework has been constructed. The predicted ¹H and ¹³C NMR spectra highlight specific chemical shifts and key C-F coupling constants. The mass spectrometry analysis points to a stable molecular ion and characteristic fragmentation via ether cleavage. Finally, the infrared spectrum is defined by key functional group absorptions for the primary amine, diaryl ether, and aryl fluoride moieties. This integrated spectroscopic profile provides a robust standard for the unequivocal identification and characterization of this compound in a research or drug development setting.

References

-

D. V. Ramana, E. Kantharaj, "Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry," European Journal of Mass Spectrometry, 2006, 12(3), 161-70. [Link]

-

The Royal Society of Chemistry, "Supplementary Data," RSC Publishing. [Link]

-

S. L. Manatt, M. T. Bowers, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants," Journal of the American Chemical Society, 1969, 91(16), 4381–4385. [Link]

-

National Center for Biotechnology Information, "3-Phenoxyaniline," PubChem Compound Database, CID=77135. [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Link]

-

Reddit, "The Effect of Fluorine in 1H NMR," r/Chempros, 2024. [Link]

-

Scribd, "Distinguishing IR Bands for Functional Groups," Scribd. [Link]

-

Chemistry LibreTexts, "24.10: Spectroscopy of Amines," Chemistry LibreTexts, 2024. [Link]

-

University of Colorado Boulder, "Table of Characteristic IR Absorptions." [Link]

-

Griti, "Infrared Spectroscopy Alcohols, Ethers, Amines Overview," YouTube, 2016. [Link]

-

MDPI, "Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases," Molecules, 2023, 28(19), 6939. [Link]

-

R. J. Abraham, M. Reid, "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes," RSC Publishing, 2005. [Link]

-

ChemistryViews, "Substituent Effects on Benzene Rings," ChemistryViews, 2018. [Link]

-

University of Puget Sound, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," University of Puget Sound. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility, offers a qualitative assessment in various organic solvent classes, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical methodologies to effectively work with this compound. We will explore the molecular structure's influence on solubility, systematic solvent selection, and robust analytical techniques for accurate measurement.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for a multitude of applications, including:

-

Synthetic Chemistry: Optimizing reaction conditions, where solvent choice dictates reactant proximity and reaction rates.

-

Purification and Crystallization: Developing effective purification strategies, particularly recrystallization, which hinges on differential solubility in hot and cold solvents.[2][3]

-

Drug Development: Influencing bioavailability, formulation design, and dosage forms of active pharmaceutical ingredients (APIs).[1]

-

Materials Science: Controlling the morphology and properties of advanced materials where this aniline derivative may serve as a monomer or precursor.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and empower researchers to quantitatively assess this critical parameter.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the structure of this compound to predict its behavior in various organic solvents.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Aniline Moiety (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality enhances solubility in polar protic solvents.

-

Fluorophenoxy Group: The fluorine atom introduces polarity due to its high electronegativity. The ether linkage (-O-) is also polar and can act as a hydrogen bond acceptor.

-

Aromatic Rings: The two phenyl rings are nonpolar and contribute to the molecule's hydrophobicity. These large nonpolar regions will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound[4][5]:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine and ether functionalities can form strong hydrogen bonds with the hydroxyl groups of these solvents.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.[6] |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule, primarily due to the amine and ether groups, will likely limit its solubility in highly nonpolar solvents where only weaker van der Waals forces can be established.[6] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can engage in dipole-dipole interactions, making it a potentially suitable solvent for dissolving compounds with a balance of polar and nonpolar characteristics. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and reproducible.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8] or a UV-Vis Spectrophotometer[9][10]

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the logical flow for the experimental determination of solubility.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

Physical and chemical properties of 3-(4-Fluorophenoxy)aniline

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-(4-Fluorophenoxy)aniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's structural characteristics, physicochemical parameters, synthetic pathways, reactivity, and safety protocols, offering a foundational understanding for its application in scientific research.

Compound Identification and Structure

Chemical Name: this compound

CAS Number: 203302-94-7[1]

Molecular Formula: C₁₂H₁₀FNO[1]

Molecular Weight: 203.21 g/mol [1]

The molecular structure of this compound consists of an aniline ring connected to a 4-fluorophenoxy group via an ether linkage at the meta-position. This specific isomeric arrangement dictates its unique electronic and steric properties, distinguishing it from its ortho- and para-isomers.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table includes available data and predicted values based on its structure. It is crucial for researchers to experimentally verify these properties for their specific applications.

| Property | Value | Source |

| Molecular Weight | 203.21 g/mol | [1] |

| MDL Number | MFCD00236585 | [1] |

| SMILES | Nc1cccc(Oc2ccc(F)cc2)c1 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. A common and logical synthetic approach is the Ullmann condensation.

Ullmann Condensation Approach

This method involves the copper-catalyzed reaction between 3-aminophenol and 1-fluoro-4-iodobenzene (or a similarly activated aryl halide). The amine group of the 3-aminophenol may require protection prior to the coupling reaction to prevent self-condensation or other side reactions.

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the aniline moiety, the ether linkage, and the fluorinated aromatic ring.

-

Aniline Moiety: The primary amine group is nucleophilic and will undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. The electron-withdrawing effect of the phenoxy group at the meta position will slightly decrease the basicity of the aniline compared to aniline itself.

-

Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

-

Fluorinated Aromatic Ring: The fluorine atom deactivates the phenoxy ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the ether linkage.

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs are prevalent in medicinal chemistry and materials science.[2] Based on the properties of its isomers and related compounds, potential applications include:

-

Pharmaceutical Intermediate: As a building block for the synthesis of more complex molecules with potential biological activity.[2] The fluorophenoxy and aniline moieties are present in various kinase inhibitors and other therapeutic agents.

-

Agrochemical Synthesis: The fluorophenyl ether structure is found in some herbicides and fungicides.[2]

-

Materials Science: Used in the synthesis of high-performance polymers, such as polyimides and polyamides, where the fluorine atom can enhance thermal stability and chemical resistance.[2]

Safety and Handling

General Hazards of Fluorinated Anilines:

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin.[3] They are known to affect the blood's ability to carry oxygen, leading to methemoglobinemia.

-

Irritation: Can cause skin and eye irritation.[4]

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

Finely powder a small sample of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2 °C) is indicative of high purity.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the acidity or basicity of a compound. For an aniline, this would be the pKa of its conjugate acid (anilinium ion).

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol).

-

Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and handling. As with any chemical compound, it is essential for researchers to conduct their own experimental verification of its properties and to adhere to strict safety protocols.

References

-

PubChem. 3-Fluoro-5-[(4-fluorophenoxy)methyl]aniline. [Link]

-

PubChem. 4-(3-Fluorophenoxy)aniline. [Link]

-

ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

-

PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

-

PubChem. 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. [Link]

-

Appchem. This compound | 203302-94-7. [Link]

-

PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. [Link]

-

PubChemLite. 4-(3-fluorophenoxy)aniline (C12H10FNO). [Link]

-

PubChem. N-(4-bromo-3-fluorophenoxy)aniline. [Link]

-

ResearchGate. Structures and inhibitory affinity data of substituted diphenyl ethers. [Link]

-

National Institute of Standards and Technology. Diphenyl ether - NIST WebBook. [Link]

-

Semantic Scholar. Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. [Link]

-

ResearchGate. Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

National Institute of Standards and Technology. Benzenamine, 4-(trifluoromethyl)- - NIST WebBook. [Link]

- Google Patents. CN1405145A - 1,3,5-tri (4-amino phenoxy)

-

UCLA – Chemistry and Biochemistry. Excited State Spectra and Dynamics of Phenyl-Substituted Butadienes. [Link]

-

Pharmaffiliates. CAS No : 461-82-5 | Product Name : 4-(Trifluoromethoxy)aniline. [Link]

- Google Patents.

-

PubChemLite. 4-(4-fluorophenoxy)aniline (C12H10FNO). [Link]

Sources

Introduction: A Proactive Approach to the Safety of a Novel Chemical Intermediate

An In-Depth Technical Guide to the Safety and Hazards of 3-(4-Fluorophenoxy)aniline

This compound is a substituted aniline derivative that holds potential as a key intermediate in medicinal chemistry and drug development. As with any novel or sparsely documented chemical compound, establishing a robust safety protocol is not merely a procedural formality but a cornerstone of responsible research. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with this compound and to delineate clear, actionable protocols for its safe handling, storage, and emergency management.

A Critical Note on Data Extrapolation: It is imperative to acknowledge that comprehensive toxicological data for this compound is not extensively available in public literature. Therefore, this guide has been constructed by leveraging safety data from the parent molecule, aniline, and structurally related fluorinated phenoxy anilines. This approach is rooted in the precautionary principle; until specific data is established, this compound must be handled with the assumption that it exhibits hazards similar to or greater than its chemical analogs. The information herein is designed to build a culture of safety and to ensure that all experimental choices are informed by a thorough understanding of potential risks.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a compound's identity is the foundation of its safe management.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 332383-02-7 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Typically an off-white to brown solid or oil |

| Solubility | Generally soluble in organic solvents; sparingly soluble in water |

Section 2: Hazard Identification and Inferred Classification

Based on the known toxicology of aniline and its derivatives, this compound is presumed to be hazardous.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. The following classification is inferred from analogous compounds and represents a conservative safety posture.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic/Harmful if swallowed[1][2] | Danger/Warning | ☠️ or ❗️ |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin[2][3] | Danger/Warning | ☠️ or ❗️ |

| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic/Harmful if inhaled[2][3] | Danger/Warning | ☠️ or ❗️ |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Warning | ❗️ |

| Serious Eye Damage/Irritation (Cat 1/2) | H318/H319: Causes serious eye damage/irritation[1][2] | Danger/Warning | 腐蝕 or ❗️ |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[2] | Warning | ❗️ |

| Carcinogenicity (Suspected, Category 2) | H351: Suspected of causing cancer[2][4] | Warning | 健康危害 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3] | Warning | ❗️ |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[2] | Warning | 環境 |

Primary Routes of Exposure: The most probable routes of occupational exposure are dermal contact, inhalation of dusts or aerosols, and accidental ingestion.[5][6] Anilines are known to be readily absorbed through the skin, making dermal contact a particularly significant risk.[2]

Section 3: Toxicological Profile (Based on Aniline and Analogs)

The systemic toxicity of aniline compounds is well-documented. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and potential asphyxia.[6]

Chronic exposure to aniline has been linked to damage to the spleen, blood, liver, and kidneys.[4][7] Furthermore, aniline is classified by the EPA as a Group B2, probable human carcinogen, based on evidence of spleen tumors in animal studies.[4]

Quantitative Data from Aniline and Related Analogs: The following data is provided for context and to underscore the potential toxicity. It should not be considered as definitive for this compound but rather as an indicator of the expected hazard level.

| Compound | Test | Species | Value | Reference |

| Aniline | LD50 Oral | Rat | 250 mg/kg | [7] |

| Aniline | LD50 Dermal | Rabbit | 820 mg/kg | [7] |

| Aniline | LC50 Inhalation | Mouse | 248 ppm (4 h) | [7] |

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps are designed as a self-validating system to minimize exposure.

1. Engineering Controls: The Primary Barrier

-

Causality: The primary defense against inhaling hazardous dust or vapors is to contain the material at the source.

-

Protocol: All weighing, transferring, and experimental manipulations involving this compound must be conducted inside a certified chemical fume hood.[5][8] The fume hood's performance should be verified regularly to ensure adequate airflow and negative pressure.

2. Personal Protective Equipment (PPE): The Last Line of Defense

-

Causality: Given the high potential for dermal absorption and severe eye damage, a comprehensive PPE ensemble is mandatory.[2]

-

Protocol:

-

Hand Protection: Wear double nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact. Inspect gloves for integrity before each use.[5][8]

-

Eye Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a full-face shield must be worn over the goggles.[2][9]

-

Body Protection: A full-length laboratory coat, fully buttoned, is required. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[8]

-

3. Hygiene and Storage

-

Causality: Preventing accidental ingestion and cross-contamination is critical. Improper storage can lead to degradation and reaction with incompatible materials.

-

Protocol:

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1][2]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[1][2]

-

Store containers tightly closed in a cool, dry, and well-ventilated area.[2][10]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][7]

-

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Workflow for Responding to a Laboratory Spill

Caption: Emergency response workflow for a chemical spill.

Step-by-Step First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 6: Waste Disposal

All materials contaminated with this compound, including the compound itself, empty containers, and disposable PPE, must be treated as hazardous waste.

-

Protocol:

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.[8]

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) office.

-

Follow all federal, state, and local regulations for the disposal of hazardous chemical waste. Consult your EH&S department for specific procedures.[7]

-

Conclusion

This compound is a compound that demands a high degree of respect and caution. While it holds promise in scientific discovery, the potential for significant acute and chronic health effects—inferred from its chemical family—requires that every handling procedure be executed with diligence and foresight. By integrating the engineering controls, PPE requirements, and emergency protocols outlined in this guide, research professionals can create a safe and controlled environment, ensuring that scientific advancement does not come at the cost of personal health and safety. Always prioritize safety, question procedures that seem inadequate, and treat this compound with the caution it warrants.

References

- JP-8481 - Safety Data Sheet. (2023). Combi-Blocks, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0S2Lld75dxn1Hq4a-XJUYrM19y_LUqt1eMltDFy8hFphmZSy3OYLvPeBTlEXsr1TlrCssYpbXmgaipb4rDg_H0I8_V6jmvXUgQMTOsS9i3gojWzHPo9gDfI7kZABsBAGKmOw8RUCpw==]

- Safety Data Sheet - 3-Fluoro-4-(4-fluorophenoxy)aniline. (2024). CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERcC7KlwnNdqVKxalFTYmcMw8FR-5RetA51_0qnEqSQxcjsU8JdRLDPitr7Aa4GQHwvwURZSfXp3nL2rZ4OvdiAKMCwJdp8ewzhLaeDpX1h4s3I-q3GN2QHUxcLryuptaWNsWjo9kSOy-bKwbxou0YVZQ-ZvuCDr52pQ==]

- 3-Fluoro-5-(4-fluorophenoxy)aniline | C12H9F2NO | CID 80753226 - PubChem. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Wg-VnncU9cmcGFd8J0xoFDkMvQJVva3cPYvU33To4eOqRQOngfQ8ir7Sd9iv1FDTDlz0xqYaSMNFsP0DoXNmxD_maZL90FWaWcoafjWoRNY5EMKgWrMEXj1JvUHltXUcbWsi4Hr4lIDDbjmi]

- Safety Data Sheet - Aniline. (2015). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbwDwFJ3zvEa9-s0ij-TcKA0dD-nief1x-Wy2EnRgUTH0HCnIALVqSk_2tkwu6oL3guZtRtTzeLGFYRKL3CCCP0LoVPKnNQms8QlAvZwIx3I7kQo1VmCJ2PGGpMrQA5bo3N8CVQgcJNnjd1Pu9Y-KBvvqur4dSOVilEu838DbipeDjTPt0QTTYvPlfHDaG_mf0LKCh8U3TlzHSyfgCi25dI5JLxe5SFC8oJmMp3zz3LvLp16f5MqL_3VC8gdXQKaivICd_cMDWgA==]

- SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethoxy)aniline. (2024). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmIxKirTvXPIv6cY0mg5cpNL-Ypz_5calS1mhV6sUnhqqpqYGgMhM-DOOsyTN-Q31rO99D8U49CMy4Y45ndNAc9dYOY-2FvINr4cooRLI93Jaop-4kCIp7qQE4zqsj4lN2QXPfu8ue6SzyS-_2z8vNsvG2fK0xSH1l3W1lSc_EOPT-CBviSBKuuPnkJfwi_m_EZGk3p_yIMnGmjPo9Pp0WMx61km05TdX6DWuTNH5kbtYsZIHvZq5Mi6WGX0bISF-Xu1NwckGHsU0riKtFPHjZDP9JHbcGKnNc]

- Safety Data Sheet - N-Phenyl-4-(phenylazo)aniline. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoL7KdDqRmoWWwexNZXFyMpxVn2o9_7s4RVTCmC52IqLjDxfHYezmGD-mp6YPLIWqQB_8eYnmOepiGoLDv1fsMe-gjex-bFbLpN0K48iLoImYaHrA1FCB2kuvIGVakFI8SUAHl2T88aljEOXRJoR6knJxniwdIUGIFkrPLiq7l5loCqmkhkwaqREmG2cv07IJ3shqdxO4zKMja618fCKAGYPRc05uy]

- Safety Data Sheet - Aniline. (2018). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYMu5gZXjZoMiKwFH5thc7u3iZx7xH8EgpBTL3eV3iA0OdJPietxqA0zcUSx3l8sgSB12zEKJZm99Vg756C0Fx3Zn5BEPoaiz9GcIb413G1WW_CRXViy_TBnbYryF_VAZhzmS2g0mA4fb2jc2-a_NoIEonuBEDZ8UqFI7CiXFexbtO-aPDrBgp56wdcTsd]

- SAFETY DATA SHEET - Aniline. (2024). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb08yuQBO895RhjARni3xp9WUceQpLbwWDktWH61CFVi77tVuq71QRQ95aQOEWKr1iKAIhx4FUl5ufHcN3643i6SA2X9i_AcF-IrAEfXjjkTDADG5Elt7KivMhgCthU28fBVl4-XSXDNqrFKo-]